molecular formula C9H9N3O2 B031665 3-Benzotriazol-1-yl-propionic acid CAS No. 654-15-9

3-Benzotriazol-1-yl-propionic acid

Cat. No. B031665
CAS RN: 654-15-9
M. Wt: 191.19 g/mol
InChI Key: NZNPMUUOXMZCBF-UHFFFAOYSA-N
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Description

3-Benzotriazol-1-yl-propionic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a derivative of benzotriazole, a class of heterocyclic compounds that have been extensively studied for their broad range of biological activity .


Synthesis Analysis

The synthesis of benzotriazole derivatives has been a subject of interest in pharmaceutical chemistry. The imidazole ring in azoles is the chemical component that confers activity to these compounds . Benzotriazole derivatives are often used as bioisosteric replacements of some triazolic systems .


Molecular Structure Analysis

The molecular structure of 3-Benzotriazol-1-yl-propionic acid consists of a benzotriazole moiety attached to a propionic acid group . The benzotriazole part of the molecule can be considered as a privileged structure for its several pharmacological activities .


Chemical Reactions Analysis

Benzotriazole derivatives have been found to be versatile in chemical reactions. They have been used in the synthesis of a variety of antimicrobial, antiparasitic, and even antitumor agents .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

3-Benzotriazol-1-yl-propionic acid: derivatives have been extensively studied for their potential in treating various cancers. The compound’s ability to interact with biological systems through π–π stacking interactions and hydrogen bonding makes it a candidate for binding with enzymes and receptors. This interaction mechanism can be exploited to design anticancer agents that target specific pathways involved in tumor growth and metastasis .

Antimicrobial Agents

The benzotriazole moiety is known for its broad spectrum of biological properties, including antimicrobial activity. Research has shown that derivatives of 3-Benzotriazol-1-yl-propionic acid can be effective against bacterial, fungal, and viral infections. This is particularly valuable in the development of new antibiotics and antifungal agents as resistance to existing drugs becomes more prevalent .

Corrosion Inhibitors

In the field of material science, 3-Benzotriazol-1-yl-propionic acid and its derivatives serve as excellent corrosion inhibitors. They are used to protect metals and alloys from corrosion, which is crucial in extending the life of structures and machinery. The effectiveness of these compounds is attributed to their ability to form a protective film on the metal surface .

UV Filters and Photoprotective Agents

Benzotriazole derivatives are widely used as UV filters due to their ability to absorb and dissipate ultraviolet radiation. This property is harnessed in the formulation of sunscreens and other photoprotective products3-Benzotriazol-1-yl-propionic acid can be incorporated into polymers or coatings to provide UV protection for materials and surfaces .

Solar and Photovoltaic Cell Materials

The photovoltaic industry benefits from the use of benzotriazole derivatives in the creation of solar cell materials3-Benzotriazol-1-yl-propionic acid can be used in the synthesis of organic photovoltaic cells, which are an area of active research due to their potential for cost-effective and flexible solar energy solutions .

Synthesis of Heterocyclic Compounds

3-Benzotriazol-1-yl-propionic acid: is a versatile synthetic auxiliary that facilitates the synthesis of a wide range of heterocyclic compounds. These compounds are the backbone of many pharmacologically active agents and are essential in the discovery and development of new drugs. The benzotriazole scaffold is particularly useful for creating diverse heterocyclic skeletons that are central to pharmaceutical research .

Future Directions

Benzotriazole derivatives, including 3-Benzotriazol-1-yl-propionic acid, continue to be a subject of interest in biomedical research due to their versatile biological properties . Future research may focus on exploring their potential in various therapeutic applications.

properties

IUPAC Name

3-(benzotriazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNPMUUOXMZCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340280
Record name 3-(1H-Benzotriazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Benzotriazol-1-yl-propionic acid

CAS RN

654-15-9
Record name 1H-Benzotriazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Benzotriazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-15-9
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